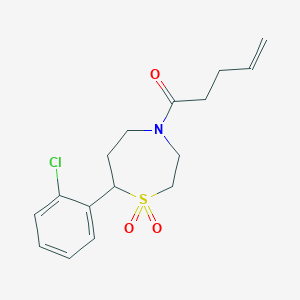

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one

Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring substituted with a 2-chlorophenyl group and a sulfone (dioxido) moiety. For instance, compounds with the phenylprop-2-en-1-one moiety are intermediates in pesticide synthesis, suggesting possible agrochemical relevance .

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-2-3-8-16(19)18-10-9-15(22(20,21)12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDAFDRNRBMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one involves multiple steps, typically starting with the formation of the thiazepane ring. One common method includes the alkylation of a β-ketosulfone with allyl bromide in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in benzene at room temperature . The resulting intermediate undergoes further reactions, including photoirradiation, to yield the final product .

Chemical Reactions Analysis

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacology

The compound exhibits significant pharmacological properties, primarily through its interaction with GABA A receptors, similar to other benzodiazepine derivatives. Its mechanism of action involves enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), potentially leading to anxiolytic and sedative effects.

Antimicrobial Activity

Research indicates that thiazepane derivatives often demonstrate antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one may also exhibit antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of thiazepane derivatives. Notably, certain compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability of this compound to disrupt cancer cell proliferation may be linked to its interaction with cellular signaling pathways involved in cell cycle regulation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus in vitro. |

| Anticancer Research | Induced apoptosis in specific cancer cell lines via caspase pathway activation. |

| Pharmacological Studies | Enhanced GABAergic transmission similar to benzodiazepines, suggesting potential anxiolytic effects. |

Mechanism of Action

The mechanism of action for 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The thiazepane ring and chlorophenyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl vs. Fluorophenyl Analogs

A closely related compound, 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda⁶,4-thiazepane-1,1-dione (), shares the 1,4-thiazepane-dione core but differs in substituents. Key comparisons include:

- Fluorine’s higher electronegativity may reduce π-electron density in the aromatic ring, altering binding interactions in biological systems .

- Steric Considerations : The cyclopropanecarbonyl group in the fluorinated analog adds steric bulk, which could hinder rotational freedom and influence molecular conformation .

Ketone-Bearing Heterocycles: Thiazepane vs. Imidazolone

The compound 1-(4-chlorophenyl)-4,4-dimethyl-1H-imidazol-5-one () features a five-membered imidazolone ring instead of a thiazepane. Key differences include:

- Ring Size and Flexibility : The seven-membered thiazepane in the target compound allows greater conformational flexibility compared to the rigid imidazolone system. This flexibility may enhance binding to diverse biological targets .

- Functional Groups : The sulfone group in the thiazepane derivative increases polarity and solubility, whereas the imidazolone’s carbonyl group may participate in hydrogen bonding .

α,β-Unsaturated Ketone Derivatives

1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one (), a fragrance ingredient, shares the pent-4-en-1-one moiety but lacks heterocyclic elements. Comparisons highlight:

- Reactivity : The α,β-unsaturated ketone in both compounds is prone to Michael addition reactions. However, the cyclohexenyl group in the fragrance compound reduces electrophilicity compared to the aryl-substituted thiazepane derivative .

Structural and Computational Insights

Though crystallographic data for the target compound is unavailable, software tools like SHELXL () and ORTEP-3 () are widely used to model similar structures. For example:

- SHELXL : Enables refinement of small-molecule structures, critical for analyzing bond lengths and angles in heterocycles like the 1,4-thiazepane ring .

- ORTEP-3 : Visualizes anisotropic displacement parameters, aiding in understanding thermal motion and steric effects in analogs such as the fluorophenyl derivative .

Biological Activity

The compound 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is a thiazepine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H16ClN2O3S

- Molecular Weight : 348.82 g/mol

- CAS Number : 852451-89-9

The compound features a thiazepan ring, which is known for its pharmacological versatility. The presence of the 2-chlorophenyl group enhances its biological activity.

Biological Activity Overview

Research indicates that thiazepine derivatives exhibit a range of biological activities including:

- Antidepressant Effects : Similar compounds have been utilized as intermediates in the synthesis of antidepressants like dosulepin, which inhibits the reuptake of serotonin and norepinephrine in the brain .

- Antihistaminic Properties : Compounds with similar structures have shown antihistaminic and antiallergenic activities, suggesting potential applications in treating allergic reactions .

- Antiproliferative Activity : Recent studies have highlighted the potential of thiazepine derivatives as antiproliferative agents against various cancer cell lines. For instance, related compounds have demonstrated significant activity in breast cancer models by inducing apoptosis and disrupting microtubule formation .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been proposed:

- Microtubule Disruption : The compound may interfere with tubulin polymerization, a critical process for mitosis. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

- Serotonin and Norepinephrine Reuptake Inhibition : As with other thiazepine derivatives, it may modulate neurotransmitter levels in the brain, contributing to its antidepressant effects .

Antiproliferative Activity

A study evaluated the antiproliferative effects of structurally related thiazepine compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds induced G2/M phase cell cycle arrest and apoptosis at low concentrations (IC50 values around 52 nM for MCF-7 cells) . Immunofluorescence staining confirmed targeting of tubulin, indicating a mechanism involving microtubule destabilization.

Antidepressant Activity

In a pharmacological evaluation, compounds derived from similar thiazepine structures were tested for their ability to inhibit serotonin reuptake. Results indicated significant activity comparable to established antidepressants, supporting their potential use in treating mood disorders .

Data Table: Biological Activities of Thiazepine Derivatives

| Activity Type | Related Compounds | IC50 Values (nM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | 1-(Diarylmethyl)-1H... | 52 (MCF-7) | Microtubule disruption |

| Antidepressant | Dosulepin | N/A | Serotonin/Norepinephrine reuptake inhibition |

| Antihistaminic | Dibenzo[c,e]thiazepin | N/A | Histamine receptor antagonism |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally similar compounds (e.g., benzodiazepines or thiazepane derivatives) often involves multi-step processes, such as acylation, cyclization, or functional group modifications under controlled conditions. For example, acylation of a thiazepane core with a chlorophenyl-containing reagent in the presence of a base (e.g., triethylamine) is a common approach . Optimization requires systematic variation of parameters (temperature, solvent, stoichiometry) and real-time monitoring via techniques like TLC or HPLC.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming backbone connectivity and substituent positions. X-ray crystallography provides definitive 3D structural data, as demonstrated in analogous studies where crystallographic data were deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies should follow protocols from environmental chemistry projects, such as those in Project INCHEMBIOL, which evaluate abiotic transformations under controlled lab conditions. Use accelerated stability testing (e.g., elevated temperatures) and analyze degradation products via LC-MS or GC-MS .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s environmental fate and ecological risks?

- Methodology : Adopt a split-plot or nested design (as in agricultural chemistry studies) to account for variables like soil type, microbial activity, and climate. Long-term monitoring (e.g., 5+ years) combined with lab simulations (e.g., biodegradation assays) can quantify persistence and bioaccumulation. Reference the INCHEMBIOL framework for integrating abiotic/biotic compartments and risk assessment models .

Q. How can computational chemistry (e.g., DFT, molecular docking) complement experimental studies of the compound’s biological activity?

- Methodology : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, aiding in rational drug design. Molecular docking against target proteins (e.g., neurotransmitter receptors) requires high-resolution protein structures (PDB) and software like AutoDock Vina. Validate predictions with in vitro assays, such as receptor-binding studies or enzyme inhibition tests .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor affinity results across studies?

- Methodology : Apply meta-analysis principles to identify confounding variables (e.g., assay type, cell line variability). Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for data reporting) . Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays).

Q. How should researchers design a cross-disciplinary study to evaluate the compound’s neuropharmacological and environmental impacts simultaneously?

- Methodology : Use a tiered approach:

- Tier 1 : In vitro neuroactivity screening (e.g., patch-clamp electrophysiology).

- Tier 2 : Ecotoxicological assays (e.g., Daphnia magna toxicity tests).

- Tier 3 : Field studies monitoring metabolite leakage into aquatic systems.

Integrate data using systems biology tools (e.g., Bayesian networks) to model interdependencies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.